molecular formula C22H28N2O3S B2995492 N-(4-methylbenzyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 1040634-73-8

N-(4-methylbenzyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2995492
CAS No.: 1040634-73-8
M. Wt: 400.54
InChI Key: CPLSZHXCGDSUFU-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tosyl group: Tosylation is usually carried out using tosyl chloride in the presence of a base such as pyridine.

    Attachment of the 4-methylbenzyl group: This step can involve a nucleophilic substitution reaction where the piperidine nitrogen attacks a 4-methylbenzyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the 4-methylbenzyl group.

    Reduction: Reduction reactions could target the tosyl group or the acetamide functionality.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine nitrogen or the benzyl position.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce de-tosylated or de-acetylated compounds.

Scientific Research Applications

N-(4-methylbenzyl)-2-(1-tosylpiperidin-2-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in receptor studies or as a tool in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific biological target. Generally, piperidine derivatives can interact with various receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-2-(1-benzylpiperidin-2-yl)acetamide
  • N-(4-methylbenzyl)-2-(1-phenylpiperidin-2-yl)acetamide
  • N-(4-methylbenzyl)-2-(1-tosylpiperidin-2-yl)propionamide

Uniqueness

N-(4-methylbenzyl)-2-(1-tosylpiperidin-2-yl)acetamide may have unique properties due to the presence of the tosyl group, which can influence its reactivity and biological activity compared to other piperidine derivatives.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-17-6-10-19(11-7-17)16-23-22(25)15-20-5-3-4-14-24(20)28(26,27)21-12-8-18(2)9-13-21/h6-13,20H,3-5,14-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLSZHXCGDSUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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